2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS2/c1-8(11(21)16-12-15-6-7-22-12)23-13-17-18-19-20(13)10-5-3-2-4-9(10)14/h2-8H,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRWBCBNVAFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-chlorophenyl isocyanide with sodium azide under acidic conditions.
Thioether Formation: The tetrazole intermediate is then reacted with a thioester to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with thiazole-2-amine under suitable conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 300.78 g/mol. It features a tetrazole ring, which is known for its diverse biological activities, and a thiazole moiety that enhances its pharmacological properties. The presence of the chlorophenyl group further contributes to its reactivity and potential applications.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. Studies have reported that derivatives similar to 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide show promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis.
Anticancer Properties
Recent investigations have also highlighted the potential anticancer effects of tetrazole-containing compounds. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo. The results suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. The thiazole moiety is thought to play a crucial role in modulating inflammatory responses, making it a candidate for developing new anti-inflammatory agents .
Agricultural Applications
Pesticidal Activity
Research indicates that derivatives of tetrazole-thiazole compounds possess insecticidal properties. They have been evaluated for their effectiveness against agricultural pests such as aphids and whiteflies. The mechanism involves disrupting the nervous system of the insects, leading to paralysis and death .
Herbicidal Potential
Some studies suggest that these compounds may also exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth regulation. This could lead to the development of novel herbicides that are more effective and environmentally friendly compared to traditional chemical herbicides .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials such as polymers and nanomaterials. These materials can be utilized in various applications, including drug delivery systems and sensors due to their biocompatibility and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The tetrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
a) Positional Isomers of Chlorophenyl Substituents
- This positional change may alter steric interactions and electronic distribution, affecting binding affinity or solubility .
- 2-((1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl)thio)-1-(substituted-phenyl)ethanol derivatives (e.g., compound 4h in ): Additional chloro groups increase lipophilicity but may reduce bioavailability due to higher molecular weight (e.g., 4h: C₁₅H₁₁Cl₂N₅OS, MW 396.3 g/mol) .
b) Non-Chlorinated Aryl Substituents
Variations in the Amide Moiety
- N-(Thiazol-2-yl) vs. N-(Naphthalen-1-yl)acetamide derivatives (e.g., : MFCD04023746): Bulky aromatic groups like naphthyl may hinder target engagement due to steric effects (C₂₀H₁₉N₅OS₂, MW 433.5 g/mol) .
Core Heterocycle Replacements
- Tetrazole vs. Oxadiazole-containing analogs (e.g., ): Oxadiazoles offer different hydrogen-bonding profiles and metabolic pathways compared to tetrazoles .
Physicochemical Data Comparison
Implications for Drug Design
- Electron-Withdrawing Groups : Chloro substituents (e.g., 2-chlorophenyl) improve stability but may require optimization for solubility .
- Amide Choice : Thiazol-2-yl enhances target interaction compared to bulkier aryl groups .
- Heterocycle Selection : Tetrazoles offer metabolic resistance over imidazoles but may require co-solvents for formulation .
Biological Activity
The compound 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (CAS No. 924838-07-3) is a synthetic molecule with potential biological activity. Its unique structure, featuring a tetrazole and thiazole moiety, suggests possible interactions with various biological targets, making it a candidate for medicinal chemistry and agrochemical applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : Reacting 2-chlorophenyl isocyanide with sodium azide under acidic conditions.
- Thioether Formation : The tetrazole intermediate is reacted with a thioester.
- Amidation : The final product is obtained by reacting the thioether with thiazole-2-amine.
These steps can be optimized in industrial settings to enhance yield and purity through controlled reaction environments and purification techniques such as chromatography.
Medicinal Chemistry Applications
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant biological activities, including:
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to have IC50 values ranging from 1.61 to 23.30 µg/mL against specific cancer cells .
- Anticonvulsant Properties : Some related thiazole compounds demonstrated anticonvulsant activity in animal models, suggesting that the structural features of these compounds contribute to their pharmacological effects .
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The tetrazole and thiazole rings may interact with enzymes or receptors, potentially inhibiting their activity.
- Hydrophobic Interactions : The chlorophenyl group may enhance binding affinity through hydrophobic interactions, promoting stronger interactions with biological targets.
Case Study 1: Antitumor Activity
In a study assessing the cytotoxicity of various thiazole derivatives, compounds similar to the target molecule were tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain substitutions on the phenyl ring significantly increased cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticonvulsant Activity
A series of thiazole-integrated compounds were evaluated for their anticonvulsant effects. One compound exhibited complete protection against seizures in animal models, emphasizing the therapeutic potential of thiazole derivatives in treating epilepsy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide?
Methodological Answer:
Synthesis optimization requires attention to:
- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 enhance reaction efficiency under mild conditions (70–80°C) .
- Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid improve purity .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and intermediates .
Basic Question: How can structural characterization of this compound be validated?
Methodological Answer:
Combined spectroscopic techniques are essential:
- IR Spectroscopy : Identify functional groups (e.g., tetrazole C–N stretch at ~1500 cm⁻¹, thioether S–C at ~700 cm⁻¹) .
- NMR Analysis : Use NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Question: What mechanistic insights explain the reactivity of the tetrazole-thioether moiety in cross-coupling reactions?
Methodological Answer:
The tetrazole-thioether group acts as a nucleophile due to:
- Sulfur lone pairs : Facilitate nucleophilic substitution at the thioether sulfur.
- Tetrazole ring activation : Electron-withdrawing effects of the tetrazole enhance electrophilic substitution on adjacent groups.
- Solvent effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states in reactions with chloroacetyl chloride .
Advanced Question: How can discrepancies in biological activity data for analogs of this compound be resolved?
Methodological Answer:
Address contradictions by:
- Structural validation : Re-examine NMR/IR data for impurities or tautomeric forms (e.g., thione-thiol tautomerism in thiazole derivatives) .
- Assay conditions : Control pH, as antimicrobial activity of tetrazole derivatives is pH-dependent .
- Computational docking : Compare binding poses (e.g., docking studies showing varied interactions with target enzymes) .
Basic Question: What are recommended protocols for evaluating preliminary biological activity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution assays at pH 7.4 and 5.5 to assess pH-dependent activity .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2) with IC calculations .
- Docking simulations : Use AutoDock Vina to predict interactions with targets like α-glucosidase (reference pose alignment with co-crystallized ligands) .
Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density on the tetrazole ring .
- Thiazole modification : Introduce aryl groups (e.g., 4-fluorophenyl) at the thiazole 2-position to improve hydrophobic interactions .
- Linker optimization : Adjust the propanamide chain length to balance solubility and binding affinity .
Advanced Question: What analytical challenges arise in quantifying degradation products under varying storage conditions?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate degradation byproducts .
- Stability studies : Monitor hydrolysis of the thioether linkage at 25°C/60% RH over 6 months .
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to identify labile sites .
Basic Question: How should researchers handle safety and toxicity concerns during synthesis?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye exposure to corrosive intermediates (e.g., chlorobenzoyl chloride) .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
- Emergency protocols : Follow Chemtrec guidelines for spills involving toxic reagents (e.g., thiophene derivatives) .
Advanced Question: What computational methods are recommended for predicting metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify likely metabolic cleavage sites (e.g., S–C bond in thioether) .
- ADMET prediction : Use SwissADME to estimate bioavailability and cytochrome P450 interactions .
- Molecular dynamics : Simulate liver microsomal environments to predict phase I/II metabolism .
Advanced Question: How can contradictory spectral data (e.g., 1H^1H1H NMR splitting patterns) be resolved?
Methodological Answer:
- Variable temperature NMR : Detect dynamic processes (e.g., rotameric equilibria in the propanamide chain) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in chlorophenyl and thiazole rings .
- Crystallography : Compare experimental XRD data with predicted crystal packing from Mercury CSD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
